molecular formula C23H28N4 B4968492 2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline CAS No. 5689-50-9

2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline

Cat. No.: B4968492
CAS No.: 5689-50-9
M. Wt: 360.5 g/mol
InChI Key: XSZKJVXMIROOMV-UHFFFAOYSA-N
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Description

2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline typically involves the reaction of 4-phenylquinazoline with 4-butylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature, often around 100-120°C, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, thereby affecting various cellular pathways involved in cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
  • 2-(4-Ethylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
  • 2-(4-Propylpiperazin-1-yl)-6-methyl-4-phenylquinazoline

Uniqueness

2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline is unique due to the presence of the butyl group on the piperazine ring, which can influence its biological activity and pharmacokinetic properties. This structural variation can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4/c1-3-4-12-26-13-15-27(16-14-26)23-24-21-11-10-18(2)17-20(21)22(25-23)19-8-6-5-7-9-19/h5-11,17H,3-4,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZKJVXMIROOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386406
Record name 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5689-50-9
Record name 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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